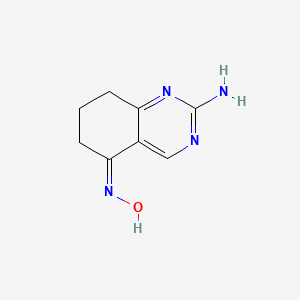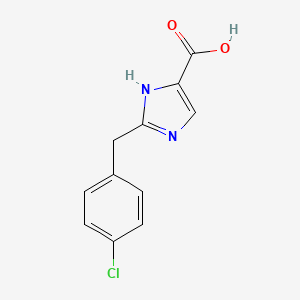![molecular formula C10H21N3 B13655017 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core structure. This can be achieved through a 1,3-dipolar cycloaddition reaction between a suitable diene and a nitrone.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via a nucleophilic substitution reaction using hydrazine hydrate under mild conditions.
Isopropyl Substitution: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic structure provides rigidity, enhancing its binding affinity to receptors.
Comparison with Similar Compounds
Similar Compounds
8-(propan-2-yl)-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the hydrazinyl group, making it less versatile in terms of chemical reactivity.
2-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen-containing bicyclic core, but without the isopropyl and hydrazinyl groups.
Uniqueness
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both the hydrazinyl and isopropyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine |
InChI |
InChI=1S/C10H21N3/c1-7(2)13-9-3-4-10(13)6-8(5-9)12-11/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
SBTPVVMJZXHXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



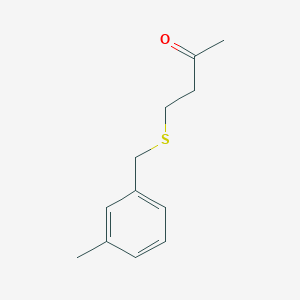
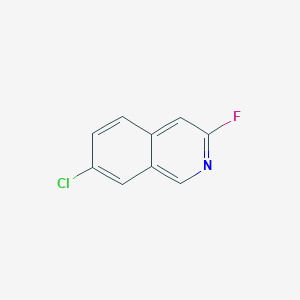
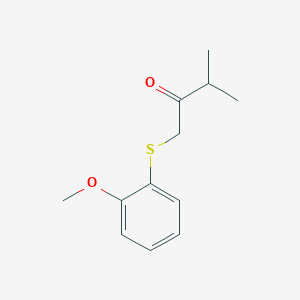
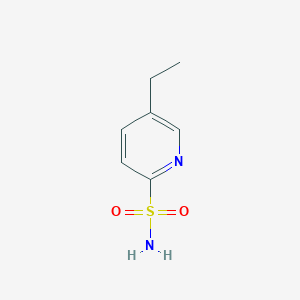
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)
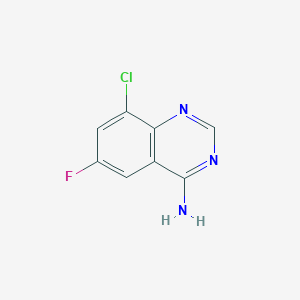

![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
